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Imatinib works by specifically inhibiting the Abelson tyrosine kinase (Abl). In Chronic Myeloid Leukemia
(CML), the activity of this enzyme is uncontrolled. Imatinib binds to Abl, decreasing its activity and
countering the disease's progression [1]. A key structural feature of the inhibitor used in crystallized
structures shows it lacks a piperazinyl group, which is not involved in target binding but affects the drug's

pharmacokinetics, such as its solubility [1].

The diagram below illustrates how Imatinib induces molecular responses in CML treatment.
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Comparative Efficacy of Tyrosine Kinase Inhibitors

While data on ON 146040 is unavailable, the table below summarizes a comparative study of Imatinib,

Nilotinib, and Flumatinib, which are TKIs used for CML [2].

Table 1: Comparison of Molecular Response Rates for Different TKIs

Molecular Response Metric Imatinib (n=32) Nilotinib (n=30) Flumatinib (nh=37)
CCyR at 3 months 53.13% 76.67% 78.38%
MMR at 3 months 25.00% 53.33% 51.35%

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.smolecule.com/products/s002830?utm_src=pdf-body-img
https://www.smolecule.com/products/s002830?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40696584/
https://www.smolecule.com/products/s002830?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison
Specifications & Pricing

Smolecule

Molecular Response Metric Imatinib (n=32) Nilotinib (n=30) Flumatinib (n=37)
MMR at 12 months 78.13% 90.00% 83.78%
DMR at 12 months 50.00% 76.67% 75.68%

Abbreviations: CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; DMR: Deep

Molecular Response.

The same study used multivariate analysis to identify factors influencing treatment efficacy. The results are

summarized below [2].

Table 2: Independent Factors Influencing Molecular Response

Factor

Impact on MMR

Impact on DMR

Early Molecular Response

Drug Type

Age

White Blood Cell Count

Red Cell Distribution Width

Platelet Count

Independent Factor

Not Significant

Not Significant

Independent Factor

Independent Factor

Independent Factor

Independent Factor

Independent Factor

Independent Factor

Not Significant

Independent Factor

Not Significant

Key Experimental Protocols in TKI Research

To help you evaluate future studies on ON 146040, here are common experimental methodologies used in

TKI research, as seen in the search results.

1. Clinical Trial for First-Line Treatment (The IRIS Trial Protocol)
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Objective: To compare the efficacy of Imatinib versus Interferon-alfa plus Cytarabine (IFN+AraC) in
newly diagnosed CML patients [3].

Design: A phase 3, randomized study.

Intervention: Patients were assigned to receive either Imatinib or IFN+AraC.

Primary Measurements: Molecular response was assessed by measuring BCR-ABL/BCR% levels
using real-time quantitative RT-PCR at multiple time points (e.g., 3, 6, 12, 18, and 24 months) [3].
Outcome Analysis: Progression was defined by hematologic, cytogenetic, or PCR criteria. The study
found that patients who failed to achieve a 1-log reduction in BCR-ABL by 3 months had a
significantly higher incidence of disease progression [3].

2. Bioequivalence Study of Drug Formulations

Objective: To assess the bioequivalence of a new 400 mg film-coated Imatinib tablet versus the
standard 4x100 mg capsules [4].
Design: An open-label, randomized study in CML patients.
Intervention: Patients were randomly assigned to receive a single 400 mg dose in different forms: as
4x100 mg capsules, 4x100 mg tablets, or 1x400 mg tablet.
Pharmacokinetic Analysis: Blood samples were collected over 48 hours. Key parameters measured
included:
o C~max~: Maximum observed drug concentration.
o t~max~: Time to reach C~max~.
AUC~(0-48)~ & AUC~(0-=)~: Area under the plasma concentration-time curve.
t~1/2~: Elimination half-life [4].
Analytical Method: Plasma concentrations of Imatinib and its metabolite were measured using a

(e]

[¢]

validated ultra-high performance liquid chromatography (UHPLC) method with UV detection [4].

3. Bioinformatics Analysis of Gene Expression

Obijective: To identify common genes and pathways affected by Imatinib and Nilotinib treatment
through transcriptome analysis [5].
Data Source: Analysis of microarray dataset GSE19567 from the Gene Expression Omnibus (GEO)
database.
Methodology:
o Differential Expression: Identification of differentially expressed genes (DEGs) in CML cells
treated with the drugs.
o Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes
(KEGG) analyses were performed on the DEGs.
o Network Construction: A protein-protein interaction (PPI) network was built using STRING
and visualized with Cytoscape to identify hub genes [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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